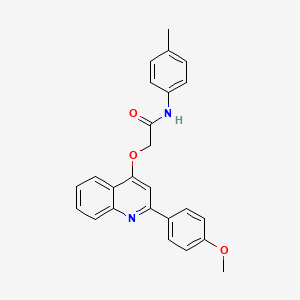![molecular formula C18H21ClF3NO3 B2564339 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902935-05-0](/img/structure/B2564339.png)
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a complex organic compound known for its intricate structure and multifaceted applications. The compound belongs to a family of molecules that exhibit significant biological and chemical activity, making it a topic of extensive research in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit kinase insert domain-containing receptor (kdr), which plays a crucial role in anticancer drug discovery and development .
Mode of Action
The trifluoromethyl group in its structure is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group in its structure is known to be involved in the trifluoromethylation of carbon-centered radical intermediates , which could potentially affect various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps. Initial steps often include the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This is then coupled with appropriate reagents under specific conditions to form the final product. Solvents like dichloromethane or toluene, along with catalysts such as palladium, are commonly used to facilitate the reactions.
Industrial Production Methods: : On an industrial scale, the production involves optimized versions of the synthetic routes mentioned above, ensuring high yield and purity. Process engineering plays a crucial role in scaling up, with controlled temperature, pressure, and pH conditions being crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can yield amine or alcohol derivatives.
Substitution: : Halogen or alkyl substitution reactions are common, modifying the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Utilizing electrophilic or nucleophilic reagents depending on the nature of the substituents.
Major Products Formed: : Products vary based on the reaction conditions but often include derivatives with modifications at the aromatic ring or the amide bond.
Scientific Research Applications
Chemistry: : In organic synthesis, the compound is used as a building block for more complex molecules due to its reactive functional groups.
Biology: : The compound has shown potential in inhibiting certain enzymes, making it a candidate for biochemical studies.
Medicine: : Preliminary research suggests its use in developing new pharmaceuticals, particularly in targeting specific proteins or pathways.
Industry: : Its unique chemical properties make it useful in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide exhibits unique properties due to the trifluoromethyl and dioxin moieties, which confer enhanced reactivity and biological activity.
Similar Compounds
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-phenylpropanamide
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-cyclohexylpropanamide
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(tetrahydrofuranyl)propanamide
And there you have it
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3NO3/c19-14-4-1-11(9-13(14)18(20,21)22)2-6-17(24)23-12-3-5-15-16(10-12)26-8-7-25-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVIPEXSSHYSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

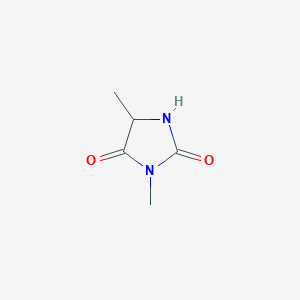
![N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2564259.png)

![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)
![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/new.no-structure.jpg)
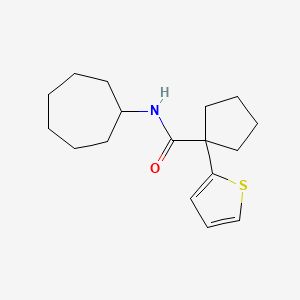
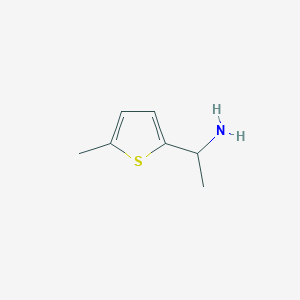
![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2564273.png)
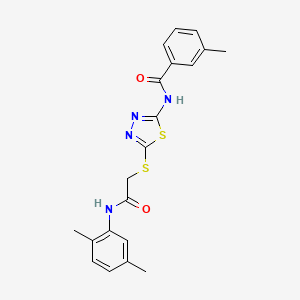

![N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2564276.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid](/img/structure/B2564278.png)
